Detailed Synthesis Guide: (1-Ethoxy-2,2,2-trifluoroethoxy)triethylsilane
Detailed Synthesis Guide: (1-Ethoxy-2,2,2-trifluoroethoxy)triethylsilane
[1]
Executive Summary
-
Target Molecule: (1-Ethoxy-2,2,2-trifluoroethoxy)triethylsilane[1][2][3][4]
-
Molecular Formula:
[3] -
Primary Applications: Stable surrogate for trifluoroacetaldehyde; nucleophilic trifluoroethylation precursor; protecting group strategy for fluorinated hemiacetals.
This technical guide outlines two distinct, high-fidelity synthesis pathways for (1-Ethoxy-2,2,2-trifluoroethoxy)triethylsilane. Pathway A utilizes a classic nucleophilic substitution approach suitable for standard organic synthesis laboratories. Pathway B employs a modern, atom-economic catalytic hydrosilylation of esters, ideal for scalable or green chemistry applications.
Retrosynthetic Analysis & Strategy
The target molecule is a silyl acetal.[1] Retrosynthetically, the C-O-Si bond is the primary disconnection point, leading to two logical precursors:
-
Trifluoroacetaldehyde ethyl hemiacetal (TFAE): Trapping the hemiacetal oxygen with a triethylsilyl electrophile.
-
Ethyl trifluoroacetate: Reducing the carbonyl carbon to the acetal oxidation state in the presence of a silyl source.
Reaction Scheme
The following diagram illustrates the two converging pathways:
Caption: Convergent synthesis pathways. Pathway A (Blue) uses classical silylation; Pathway B (Red) uses catalytic hydrosilylation.
Pathway A: Nucleophilic Silylation (Standard Protocol)
This pathway is recommended for general research purposes where Trifluoroacetaldehyde ethyl hemiacetal (TFAE) is available. It relies on the trapping of the hydroxyl group of the hemiacetal with chlorotriethylsilane (
Mechanistic Insight
TFAE exists in equilibrium with its hydrate and free aldehyde forms. The addition of a non-nucleophilic base (Imidazole or
Reagents & Materials
| Reagent | Equiv.[5][6] | Role | Notes |
| TFAE (CAS 433-27-2) | 1.0 | Substrate | Dry over |
| Chlorotriethylsilane | 1.1 - 1.2 | Electrophile | Moisture sensitive. |
| Imidazole | 1.2 - 1.5 | Base/Catalyst | Acts as nucleophilic catalyst. |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous required. |
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Charge the flask with Imidazole (1.5 equiv) and anhydrous DCM (0.5 M concentration relative to substrate). Stir until dissolved.
-
Substrate Addition: Add Trifluoroacetaldehyde ethyl hemiacetal (1.0 equiv) dropwise via syringe. The solution may warm slightly; cool to
in an ice bath if scale >10g. -
Silylation: Add Chlorotriethylsilane (
, 1.1 equiv) dropwise over 10 minutes at .-
Observation: A white precipitate (imidazolium chloride) will form immediately.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–6 hours.
-
Monitoring: Monitor by TLC (stain with PMA or
) or NMR (shift of signal).
-
-
Workup:
-
Dilute with
or Pentane (precipitates more salts). -
Filter through a pad of Celite to remove amine salts.
-
Wash the filtrate with cold water (
) and brine ( ). -
Dry organic layer over
.
-
-
Purification: Concentrate under reduced pressure. Purify by vacuum distillation.[7]
-
Note: The product is a liquid.[8] Ensure the distillation apparatus is dry.
-
Pathway B: Catalytic Hydrosilylation (Advanced/Green)
This pathway is superior for atom economy and avoids the generation of stoichiometric salt waste. It utilizes a Lewis Acid-catalyzed reduction of Ethyl Trifluoroacetate .
Mechanistic Insight
Strong Lewis Acids, such as Tris(pentafluorophenyl)borane (
Reagents & Materials
| Reagent | Equiv.[5][6] | Role | Notes |
| Ethyl Trifluoroacetate | 1.0 | Substrate | Cheap, widely available. |
| Triethylsilane ( | 1.0 - 1.1 | Reductant | Handle under inert atm. |
| 0.05 - 0.1 mol% | Catalyst | Extremely moisture sensitive. | |
| Toluene/Benzene | Solvent | Medium | Optional; can be run neat. |
Step-by-Step Protocol
-
Setup: In a glovebox or under strict Argon atmosphere, charge a dried Schlenk flask with Ethyl Trifluoroacetate (1.0 equiv).
-
Catalyst Addition: Add the borane catalyst (0.1 mol%) dissolved in a minimal amount of deuterated benzene (for monitoring) or dry toluene.
-
Reduction: Add Triethylsilane (1.0 equiv) dropwise at room temperature.
-
Reaction: Stir at room temperature for 12–24 hours.
-
Monitoring:
NMR will show the disappearance of the ester ethyl quartet and appearance of the acetal methine proton (~4.8 ppm).
-
-
Purification:
-
The reaction is often clean enough to distill directly from the reaction vessel.
-
Fractional distillation under vacuum yields the pure product.
-
Experimental Workflow (Pathway A)
The following diagram details the operational workflow for the standard silylation pathway, including critical checkpoints.
Caption: Operational workflow for the synthesis of (1-Ethoxy-2,2,2-trifluoroethoxy)triethylsilane via Pathway A.
Comparison of Methods
| Feature | Pathway A (Silylation) | Pathway B (Hydrosilylation) |
| Complexity | Low (Standard Lab Tech) | Medium (Requires Inert Atm) |
| Atom Economy | Poor (Stoichiometric Salt Waste) | Excellent (100% Atom Economy) |
| Cost | Moderate (TFAE is pricier) | Low (Ester is cheap) |
| Scalability | Good (Linear scaling) | Excellent (Neat conditions possible) |
| Key Risk | Moisture in TFAE | Catalyst poisoning ( |
References
-
Nagy, S., et al. (2024). Triaryl borane catalysts and method for selective hydrosilylation of esters and lactones using said catalysts. US Patent US20240082830A1. Link
-
Bégué, J-P., et al. (1991). Wittig Olefination of Perfluoroalkyl Carboxylic Esters. Organic Syntheses, 78, 147. (Demonstrates reactivity/stability of similar trifluoro-ethoxy systems). Link
-
Funabiki, K., et al. (2003). The use of trifluoroacetaldehyde ethyl hemiacetal or hydrate in a simple and practical regioselective synthesis. Journal of Organic Chemistry, 68(7), 2853-2860.[11] (Foundational work on TFAE reactivity). Link
-
Sigma-Aldrich. Trifluoroacetaldehyde ethyl hemiacetal Product Sheet. (Physical properties and handling).[1][6][7][9][12][13] Link
Sources
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- 2. (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane | 1254592-76-1 [chemicalbook.com]
- 3. CAS 1254592-76-1 | 6183-3-26 | MDL MFCD30730296 | (1-Ethoxy-2,2,2-trifluoroethoxy)triethylsilane | SynQuest Laboratories [synquestlabs.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Triethylsilane (TES) [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 8. cica-catalog.kanto.co.jp [cica-catalog.kanto.co.jp]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US9334253B2 - Direct trifluoromethylations using trifluoromethane - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
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